molecular formula C5H7ClIN3O2 B12350624 5-Amino-4-iodo-2-methylpyrazole-3-carboxylic acid;hydrochloride CAS No. 1431964-48-5

5-Amino-4-iodo-2-methylpyrazole-3-carboxylic acid;hydrochloride

Cat. No.: B12350624
CAS No.: 1431964-48-5
M. Wt: 303.48 g/mol
InChI Key: SOVYPIBETDRTFK-UHFFFAOYSA-N
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Description

5-Amino-4-iodo-2-methylpyrazole-3-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-iodo-2-methylpyrazole-3-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the amino group: Amination reactions are employed to introduce the amino group at the desired position on the pyrazole ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-iodo-2-methylpyrazole-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-4-iodo-2-methylpyrazole-3-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-iodo-2-methylpyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methylpyrazole-4-carboxylic acid: Similar structure but lacks the iodine atom.

    4-Iodo-3-methylpyrazole-5-carboxylic acid: Similar structure but lacks the amino group.

    2-Methyl-5-aminopyrazole-3-carboxylic acid: Similar structure but lacks the iodine atom.

Uniqueness

5-Amino-4-iodo-2-methylpyrazole-3-carboxylic acid;hydrochloride is unique due to the presence of both the amino and iodine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1431964-48-5

Molecular Formula

C5H7ClIN3O2

Molecular Weight

303.48 g/mol

IUPAC Name

5-amino-4-iodo-2-methylpyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H6IN3O2.ClH/c1-9-3(5(10)11)2(6)4(7)8-9;/h1H3,(H2,7,8)(H,10,11);1H

InChI Key

SOVYPIBETDRTFK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)N)I)C(=O)O.Cl

Origin of Product

United States

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